3-Amino-5-fluoropyridine chemical properties and structure
3-Amino-5-fluoropyridine chemical properties and structure
An In-depth Technical Guide to 3-Amino-5-fluoropyridine: Chemical Properties and Structure
Abstract
3-Amino-5-fluoropyridine is a fluorinated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining an aromatic pyridine ring with an amino group and a fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Amino-5-fluoropyridine, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
3-Amino-5-fluoropyridine is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino (-NH2) group at the 3-position and a fluorine (-F) atom at the 5-position.
Physicochemical Properties
3-Amino-5-fluoropyridine is typically a white to off-white crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 112.11 g/mol | [1][4][5] |
| Melting Point | 85 - 89 °C | [1][3][4] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); limited solubility in water. | [6] |
| Purity | ≥ 99% (HPLC) | [1] |
Experimental Protocols: Synthesis
Several synthetic routes for 3-Amino-5-fluoropyridine have been reported. Below are detailed methodologies for two common approaches.
Synthesis via Hydrogenation
This method involves the hydrogenation of a tribrominated precursor.
Reactants:
-
3-amino-2,4,6-tribromo-5-fluoropyridine
-
Triethylamine
-
Palladium on carbon catalyst (5% Pd-C)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and palladium catalyst (0.1 g of 5% Pd-C) in DCM (15 cm³) is prepared.
-
The mixture is hydrogenated on a Parr apparatus for 18 hours.
-
Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.
-
The product is extracted into DCM.
-
The DCM solution is dried over MgSO₄ and then evaporated to yield 3-amino-5-fluoropyridine.[5]
Synthesis via Hofmann Rearrangement
This method utilizes a Hofmann rearrangement of 5-fluoronicotinamide.
Reactants:
-
Sodium hydroxide (NaOH)
-
Water
-
Bromine (Br₂)
-
5-fluoronicotinamide
Procedure:
-
Prepare a solution by dissolving 32 g of solid sodium hydroxide in 140 ml of water.
-
Add 19.2 g of bromine dropwise at 8 °C and continue mixing for 1 hour to obtain mixed solution 1.
-
Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution while maintaining the temperature at 25 °C. Stir for 2 hours.
-
Heat the mixture to 85 °C and allow it to react for 2 hours, monitoring completion with thin-layer chromatography (TLC).
-
After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
-
Filter the mixture to obtain a solid product.
-
Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[5]
Applications in Research and Development
3-Amino-5-fluoropyridine is a versatile intermediate with significant applications in several areas of chemical research and industry.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its incorporation into drug candidates can enhance efficacy, improve selectivity, and reduce side effects.[1] It has been used as a reactant for the preparation of nonpeptide inhibitors of the measles virus.[4]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[1] Its unique properties allow for the design of agrochemicals with enhanced biological activity and environmental compatibility.[1]
-
Material Science: 3-Amino-5-fluoropyridine is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]
-
Biochemical Research: It serves as a building block for synthesizing biologically active compounds used to study enzyme interactions and metabolic pathways.[1]
Safety and Handling
3-Amino-5-fluoropyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store at room temperature in a cool, dark place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
- 5. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
